(1R)-1-(4-isopropoxyphenyl)ethanamine (1R)-1-(4-isopropoxyphenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1212128-58-9
VCID: VC8218772
InChI: InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m1/s1
SMILES: CC(C)OC1=CC=C(C=C1)C(C)N
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

(1R)-1-(4-isopropoxyphenyl)ethanamine

CAS No.: 1212128-58-9

Cat. No.: VC8218772

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(4-isopropoxyphenyl)ethanamine - 1212128-58-9

Specification

CAS No. 1212128-58-9
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name (1R)-1-(4-propan-2-yloxyphenyl)ethanamine
Standard InChI InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m1/s1
Standard InChI Key QDLPHPPYMUBDRB-SECBINFHSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)OC(C)C)N
SMILES CC(C)OC1=CC=C(C=C1)C(C)N
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(C)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(1R)-1-(4-Isopropoxyphenyl)ethanamine has a molecular weight of 179.26 g/mol and the IUPAC name (1R)-1-(4-propan-2-yloxyphenyl)ethanamine . Its structure features a chiral center at the ethylamine carbon, conferring stereochemical specificity critical for biological interactions. The isopropoxy group at the para position of the phenyl ring enhances lipophilicity, potentially influencing blood-brain barrier penetration.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₇NO
Molecular Weight179.26 g/mol
InChIKeyQDLPHPPYMUBDRB-SECBINFHSA-N
SMILESCC@HN

Data sourced from PubChem .

Stereochemical Considerations

The R-configuration at the chiral center distinguishes this compound from its S-enantiomer, which may exhibit divergent receptor-binding profiles. Enzymatic synthesis methods, such as those employing amine transaminases, have achieved enantiomeric excess (ee) values exceeding 97% in related chiral amines .

Synthesis and Production

Enzymatic Transamination

A breakthrough in synthesizing (1R)-1-(4-isopropoxyphenyl)ethanamine involves engineered amine transaminases. CDX-043, a modified transaminase, catalyzes the conversion of ketone precursors to the target amine using isopropylamine as a co-substrate . Under optimized conditions (1 M isopropylamine, 50–75 g/L ketone loading), this method achieves 90–100% conversion within 24 hours.

Table 2: Enzymatic Synthesis Performance

ParameterValue
Substrate Loading50–75 g/L
Conversion Efficiency90–100%
Enzyme Productivity100 g product/g enzyme/day
Turnover Number (TON)6.4 × 10⁵

Data adapted from ACS Catalysis .

Industrial Scalability

Continuous flow reactors and advanced purification techniques (e.g., distillation, crystallization) are employed to scale production. The enzyme’s stability over ≥5 days under operational conditions enhances cost-effectiveness .

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing the isopropoxy group with methoxy or iodine alters electronic properties and bioavailability. For example:

  • (R)-1-(4-Methoxyphenyl)ethanamine: Increased polarity reduces CNS penetration but enhances aqueous solubility.

  • (R)-1-(4-Iodophenyl)ethanamine: Higher molecular weight (265.1 g/mol) limits blood-brain barrier transit .

Stereoisomer Activity Divergence

The S-enantiomer of a related compound, (1S)-1-(2-methoxyphenyl)ethylamine, shows 40% lower affinity for 5-HT₂A receptors compared to the R-form . This underscores the importance of stereochemical purity in drug design.

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or functionalized dendrimers could enhance bioavailability. Computational models predict a 2.5-fold increase in brain concentration using nanoparticle carriers .

Enzyme Engineering

Directed evolution of transaminases may further improve synthesis efficiency. Mutations at residues A115 and F267 in CDX-043 increased turnover rates by 15% in preliminary trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator